4-(3-Iodophenyl)-4-oxobutyric acid
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Overview
Description
The compound “4-(3-Iodophenyl)-4-oxobutyric acid” is a derivative of phenylbutyric acid, where one of the phenyl ring hydrogens is replaced by an iodine atom . Phenylbutyric acid derivatives are often used in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through Friedel-Crafts acylation, a process where an acyl group is introduced to the aromatic ring .Molecular Structure Analysis
The molecular structure of this compound would likely consist of a four-carbon butyric acid chain attached to a phenyl ring at the fourth carbon. The phenyl ring would have an iodine atom attached at the third carbon .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical of carboxylic acids and halogenated aromatic compounds. For instance, it might participate in condensation reactions, substitutions, or be reduced to an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, carboxylic acids have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Scientific Research Applications
Synthesis and Chemical Properties
- 4-(3-Iodophenyl)-4-oxobutyric acid has been utilized in various synthesis processes. For instance, Jojima, Takeshiba, and Kinoto (1979) demonstrated its use in the synthesis of various halogenated derivatives through nuclear halogenation in the presence of aluminum chloride. This synthesis approach is notable for its one-pot operation, combining succinoylation and halogenation steps (Jojima, Takeshiba, & Kinoto, 1979).
Electropolymerization
- The compound has been involved in electropolymerization studies. Too et al. (1993) conducted a study on the electrochemical polymerization of 4-(3-pyrrolyl)-4-oxobutyric acid, which led to the production of electroactive polymers and copolymers. This research highlights the potential of using transient potential waveforms in the production of polymer materials (Too et al., 1993).
Antibacterial Applications
- El-Hashash et al. (2015) explored the utility of a related compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, as a key material for synthesizing various heterocyclic compounds with potential antibacterial activities. These compounds included aroylacrylic acids, pyridazinones, and furanones derivatives (El-Hashash et al., 2015).
Heterocyclic Synthesis
- The compound has been a key starting material in synthesizing heterocyclic compounds. For example, El-Hashash et al. (2016) used 4-(4-acetylamino/bromophenyl)-4-oxobut-2-enoic acids to synthesize various heterocycles like pyridazinone, furanone, and oxazinone derivatives. The study emphasized the role of steric factors in regioselectivity (El-Hashash & Rizk, 2016).
Medical Imaging Applications
- In the field of medical imaging, Wen et al. (2019) synthesized and evaluated radioiodinated 4-(p-iodophenyl)butyric acid ([131I]IBA) as a potential agent for single-photon emission computed tomography imaging. This compound showed promising results in blood pool, tumor, and lymph node imaging (Wen et al., 2019).
Complex Formation with Metal Ions
- Ferenc et al. (2017) synthesized complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions. These complexes were characterized for their thermal, magnetic, and physico-chemical properties, demonstrating the potential for varied applications in material science and chemistry (Ferenc et al., 2017).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
It can be inferred that the compound might interact with its targets through various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to participate in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
The bioavailability of similar compounds is known to be influenced by various factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
Similar compounds are known to cause various changes at the molecular and cellular levels, such as the formation of new carbon-carbon bonds .
Action Environment
The action of similar compounds is known to be influenced by various environmental factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
properties
IUPAC Name |
4-(3-iodophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTQRXTZHIHSPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645396 |
Source
|
Record name | 4-(3-Iodophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898790-80-2 |
Source
|
Record name | 4-(3-Iodophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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